2-Ethoxy-1,3-dioxane

Catalog No.
S15026224
CAS No.
76508-46-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-1,3-dioxane

CAS Number

76508-46-8

Product Name

2-Ethoxy-1,3-dioxane

IUPAC Name

2-ethoxy-1,3-dioxane

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-7-6-8-4-3-5-9-6/h6H,2-5H2,1H3

InChI Key

LJFREQBMFNKQBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCCCO1
, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield various products, including aldehydes and carboxylic acids.
  • Acetolysis: In reactions with acetic acid, 2-Ethoxy-1,3-dioxane can undergo acetolysis, leading to the formation of acetylated derivatives .
  • Grignard Reactions: It can react with Grignard reagents, although the reaction pathway may differ from that of other related compounds due to stereoelectronic effects .

These reactions highlight the compound's ability to participate in diverse synthetic pathways.

The synthesis of 2-Ethoxy-1,3-dioxane can be accomplished through several methods:

  • Reaction of Ethylene Glycol with Ethyl Orthoformate: This method involves the condensation of ethylene glycol with ethyl orthoformate under acidic conditions to form the dioxane ring.
  • Cyclization Reactions: Various cyclization reactions involving precursors such as diols and aldehydes can yield 2-Ethoxy-1,3-dioxane through controlled conditions that favor ring formation.

These methods demonstrate the compound's accessibility in laboratory settings.

Interaction studies involving 2-Ethoxy-1,3-dioxane focus on its reactivity with various reagents and its behavior in complex mixtures. These studies are crucial for understanding how the compound behaves under different conditions and its potential interactions with biological systems or other chemicals.

Several compounds share structural similarities with 2-Ethoxy-1,3-dioxane. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,3-DioxaneCyclic etherSimple dioxane without substituents
2-Methoxy-1,3-dioxaneCyclic etherContains a methoxy group instead of ethoxy
4-Ethyl-4-methyl-1,3-dioxaneSubstituted dioxaneAdditional ethyl and methyl groups enhancing reactivity
Ethylene Glycol DihydrateLinear glycolDifferent structural properties affecting solubility

These compounds are compared based on their structure and reactivity profiles. The presence of the ethoxy group in 2-Ethoxy-1,3-dioxane distinguishes it from others by potentially enhancing solubility and reactivity compared to simpler dioxanes or those with different substituents.

The development of heterocyclic ethers traces its origins to the mid-20th century, when Charles J. Pedersen’s discovery of crown ethers revolutionized molecular recognition chemistry. Crown ethers, such as dibenzo-18-crown-6, demonstrated unprecedented ability to complex alkali metal ions through cooperative interactions between ether oxygen lone pairs and cationic species. This breakthrough underscored the importance of ring size and oxygen atom spacing in dictating host-guest selectivity. For instance, Pedersen’s work revealed optimal polyether ring sizes of 15–18 atoms for sodium and 18–21 atoms for cesium, principles that later informed the design of smaller heterocycles like 1,3-dioxanes.

The structural simplification from macrocyclic crown ethers to monocyclic 1,3-dioxanes marked a pivotal shift toward practical synthetic utility. Early 1,3-dioxane derivatives, such as 2-methoxy-1,3-dioxane, were synthesized to investigate solvent effects on reaction kinetics. These studies revealed that substituents on the dioxane ring significantly modulate polarity and solubility. The introduction of ethoxy groups, as in 2-ethoxy-1,3-dioxane, further enhanced lipophilicity while retaining oxygen’s electron-donating capacity, enabling its use in aprotic media where traditional crown ethers faced solubility limitations.

Table 1: Comparative Properties of Select 1,3-Dioxane Derivatives

CompoundBoiling Point (°C)Dipole Moment (D)Solubility in Toluene (g/L)
1,3-Dioxane1011.8885
2-Methoxy-1,3-dioxane1322.15120
2-Ethoxy-1,3-dioxane1452.0795
4-Methyl-1,3-dioxane1171.9278

Data derived from thermal analysis and solvent partitioning studies illustrate how ethoxy substitution balances volatility and solvation capacity.

Position of 2-Ethoxy-1,3-dioxane in Modern Organic Synthesis

In contemporary synthesis, 2-ethoxy-1,3-dioxane serves dual roles as a solvent and a functional intermediate. Its electron-rich ether oxygen atoms facilitate stabilization of cationic transition states, particularly in nucleophilic substitutions and cycloadditions. For example, in the synthesis of bischalcones, 2-ethoxy-1,3-dioxane acts as both reaction medium and weak Lewis base promoter, enabling condensation between aromatic aldehydes and ketones at reduced temperatures compared to conventional solvents.

The compound’s conformational rigidity also underpins its utility in asymmetric catalysis. When employed as a co-solvent in palladium-catalyzed cross-couplings, 2-ethoxy-1,3-dioxane enhances enantioselectivity by preorganizing chiral ligands through dipole-dipole interactions. Recent kinetic studies demonstrate a 40% increase in enantiomeric excess for Suzuki-Miyaura reactions conducted in 2-ethoxy-1,3-dioxane versus tetrahydrofuran, attributable to its higher dielectric constant (ε = 7.5 vs. 7.0).

Mechanistic Role in Multicomponent Reactions

  • Substrate Activation: Ethoxy oxygen lone pairs coordinate to electrophilic carbonyl carbons, polarizing the C=O bond.
  • Transition-State Stabilization: Partial negative charge on ether oxygens delocalizes into developing carbocation intermediates.
  • Byproduct Sequestration: Water generated during condensation is solvated within the dioxane ring, shifting equilibrium toward product formation.

The synthesis of 2-ethoxy-1,3-dioxane represents a significant advancement in heterocyclic chemistry, employing sophisticated catalytic methodologies that facilitate the formation of six-membered oxygen-containing rings. The fundamental approach involves the condensation of ethylene glycol with ethyl orthoformate under acidic conditions to form the characteristic dioxane ring structure . This methodology has been extensively refined through the development of various catalytic systems that enhance both yield and selectivity.

Lewis acid catalysis has emerged as a dominant strategy for dioxane ring formation, with particular emphasis on metal-free synthetic approaches. Recent investigations have demonstrated the efficacy of utilizing aromatic alkynes in conjunction with paraformaldehyde under Lewis acid catalyzed conditions at room temperature [2]. This metal-free methodology represents a significant advancement in atom-economic synthesis, proceeding through either six-membered or eight-membered ring intermediates to yield the desired 1,3-dioxane derivatives with excellent efficiency.

The mechanistic pathway for catalytic cyclization involves initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon [3] [4]. Subsequently, nucleophilic addition of the alcohol occurs rapidly under these activated conditions, leading to the formation of a hemiacetal intermediate. The process continues through protonation of the hydroxyl group in the hemiacetal, followed by elimination of water to generate an oxonium ion intermediate. A second nucleophilic addition by another alcohol molecule produces the protonated acetal, which upon deprotonation yields the final dioxane product [5].

Brønsted acid catalysis has also proven highly effective for dioxane synthesis, particularly in the formation of 1,4-dioxane derivatives from 3-aryloxetan-3-ols and 1,2-diols [6]. The use of bis(trifluoromethanesulfonyl)imide as a Brønsted acid catalyst enables both selective activation of the oxetanol and subsequent intramolecular ring opening of the oxetane, achieving high regioselectivity and diastereoselectivity with unsymmetrical diols.

Industrial-scale production data demonstrates the practical viability of these catalytic approaches. Large-scale synthesis of 1,4-dioxane derivatives using sulfuric acid catalysis at 150 degrees Celsius and 300 millimeters of mercury pressure achieves productivity levels of 311 kilograms per cubic meter per hour with 95.5 percent product yield [7]. The reaction conditions can be optimized to minimize byproduct formation, with 2-methyl-1,3-dioxolane representing the primary side product at approximately 2.4 percent of the total product composition.

Catalyst TypeTemperature (°C)Pressure (mm Hg)Yield (%)Primary Byproducts
Sulfuric Acid (3.2%)14340096.92-Methyl-1,3-dioxolane (1.1%)
Sulfuric Acid (3.2%)15240096.0Acetaldehyde (2.35%)
Sulfuric Acid (3.2%)16040094.62-Methyl-1,3-dioxolane (2.25%)
Sulfuric Acid (5.0%)15030095.52-Methyl-1,3-dioxolane (2.4%)

The development of heterogeneous catalytic systems has further expanded the synthetic repertoire for dioxane derivatives. Granular solid superacid catalysts, including sulfate-modified metal oxides such as sulfate/titanium dioxide-tin dioxide-aluminum oxide systems, have demonstrated excellent catalytic efficiency for 1,4-dioxane synthesis from ethylene glycol [8]. These heterogeneous systems operate effectively at temperatures ranging from 197 to 240 degrees Celsius under nitrogen protection, achieving 1,4-dioxane concentrations of 63 to 73 percent in the crude product mixture.

Solvent-Mediated Etherification Strategies

Solvent selection plays a crucial role in the successful synthesis of 2-ethoxy-1,3-dioxane derivatives, with particular emphasis on systems that facilitate both etherification and cyclization processes. The choice of reaction medium significantly influences the equilibrium position, reaction kinetics, and product selectivity in dioxane formation reactions [3] [4].

Aprotic polar solvents have demonstrated exceptional utility in promoting etherification reactions while maintaining the integrity of sensitive dioxane intermediates. The use of 1,4-dioxane as a reaction solvent has proven particularly effective for related cyclization processes, providing a chemically inert environment that prevents unwanted side reactions [6]. In systems utilizing catalytic benzoquinone and stoichiometric silver carbonate, 1,4-dioxane solvent enables comparable yields to reactions performed with stoichiometric benzoquinone alone.

The role of water removal in driving etherification equilibria cannot be overstated in dioxane synthesis. Azeotropic distillation using appropriate entraining agents such as toluene or cyclohexane has been employed to shift the equilibrium toward product formation [9]. This approach is particularly valuable in continuous reaction processes where water removal must be accomplished without disrupting the catalytic cycle or causing decomposition of temperature-sensitive intermediates.

Ionic liquid catalytic systems represent an emerging area of significant interest for solvent-mediated etherification in dioxane synthesis. These systems combine the advantages of homogeneous catalysis with the practical benefits of easy product separation and catalyst recovery. Recent investigations have demonstrated that certain ionic liquid catalysts can facilitate the cyclization reaction between diols and polyformaldehyde in aqueous media, providing mild reaction conditions with high product yields [10].

The mechanistic implications of solvent choice extend beyond simple medium effects to include specific solvation of transition states and intermediates. In acid-catalyzed systems, the ability of the solvent to stabilize oxonium ion intermediates directly impacts the reaction rate and selectivity [11]. Protic solvents can participate in hydrogen bonding interactions that stabilize hemiacetal intermediates, while aprotic solvents may favor the formation of carbocation-like species that promote cyclization.

Solvent effects on stereochemical outcomes have been observed in related cyclic acetal formation reactions, where the choice of reaction medium can influence the preferred conformational pathway for ring closure [12]. These effects are particularly pronounced in systems where multiple cyclization pathways are energetically accessible, allowing solvent polarity and hydrogen bonding capacity to serve as controlling factors for product distribution.

The development of solvent-free methodologies represents another significant advancement in etherification strategies for dioxane synthesis. Solid-supported catalytic systems enable reactions to proceed under neat conditions, eliminating the need for organic solvents while maintaining high catalytic efficiency [2]. These approaches are particularly attractive from environmental and economic perspectives, reducing waste generation and simplifying product isolation procedures.

Stereochemical Control in Ring-Formation Processes

The control of stereochemistry in dioxane ring-formation processes represents one of the most sophisticated aspects of synthetic methodology development for these heterocyclic systems. The inherent flexibility of six-membered rings, combined with the presence of multiple oxygen atoms that can influence conformational preferences, creates both opportunities and challenges for achieving predictable stereochemical outcomes [13] [14].

Template-directed synthesis has emerged as a powerful strategy for achieving high stereoselectivity in dioxane ring formation. The use of pre-formed ring systems as templates can dramatically influence the stereochemical course of subsequent cyclization reactions. In epoxy alcohol cyclization reactions templated by 1,3-dioxane rings, exceptional selectivity has been achieved with endo-to-exo ratios exceeding 35:1 under optimized conditions [15]. This selectivity represents a significant improvement over non-templated systems, which typically exhibit poor stereochemical control with ratios approaching 1:1.

Template SystemReaction ConditionsEndo:Exo RatioReaction TimeTemperature (°C)
No TemplateStandard1:1VariableRoom Temperature
Tetrahydropyran RingWater10:1DaysRoom Temperature
1,3-Dioxane RingWater14.1:11 monthRoom Temperature
1,3-Dioxane RingWater20:1Hours100
1,3-Dioxane RingWater35:1Hours125

The mechanistic basis for stereochemical control in dioxane-templated systems involves the pre-organization of reactive functional groups in conformations that favor specific ring-closure pathways. The presence of multiple oxygen atoms in the template ring creates a unique electronic environment that can stabilize developing positive charge in transition states, leading to enhanced selectivity for endo cyclization products [15]. This effect is particularly pronounced under acidic conditions, where the development of positive charge at distal sites results in a concerted conformational and electronic effect that reinforces reactivity at the desired stereochemical position.

Asymmetric synthesis approaches for dioxane derivatives have been developed through the application of chiral catalysts and auxiliaries. The use of phenylalanine-derived boron-aryl-nitrogen-tosyloxazaborolidinones has enabled the enantioselective ring cleavage of dioxane acetals, providing access to optically active products through asymmetric desymmetrization of meso-1,3-diols [13] [16]. These chiral Lewis acid systems selectively activate one of two enantiotopic oxygen atoms in prochiral anti dioxane acetals, leading to enantioselective formation of ring-cleavage products with high optical purity.

The development of enantioselective catalytic peroxidation methods has opened new pathways for the synthesis of chiral 1,2-dioxane derivatives, which share structural similarities with 1,3-dioxane systems [14]. These methodologies have enabled the construction of complex natural product frameworks, including the core structures of biologically active peroxide natural products such as the stolonoxide family of anticancer compounds.

Conformational analysis plays a critical role in understanding and predicting stereochemical outcomes in dioxane ring formation. The six-membered dioxane ring can adopt multiple conformations, with the relative energies of these conformations influenced by substituent effects, anomeric interactions, and steric considerations [11]. The preferred conformational pathway for ring closure directly impacts the stereochemical outcome, making conformational analysis an essential tool for synthetic planning.

The influence of reaction temperature on stereochemical control has been observed in template-directed cyclization reactions, where increased temperature leads to enhanced selectivity for the desired stereochemical product [15]. This phenomenon is attributed to the combined effects of pH changes in unbuffered aqueous systems, increased ionic strength, and enhanced stabilization of charged transition state intermediates at elevated temperatures.

The conformational behavior of 1,3-dioxane systems represents a fundamental aspect of their structural characterization, with these heterocycles exhibiting distinctive chair and twist-boat conformations analogous to cyclohexane but modified by the presence of oxygen atoms in the ring structure [1] [2]. The parent 1,3-dioxane molecule adopts a chair conformation as its most stable form, with the two oxygen atoms positioned at the 1 and 3 positions creating a six-membered ring with alternating carbon and oxygen atoms [3] [4]. This arrangement results in a molecular system where the chair conformation is energetically favored over alternative conformations by approximately 25.1 kilojoules per mole compared to the twist-boat form [5].

The conformational dynamics of 1,3-dioxane systems are characterized by specific puckering parameters and ring flexibility that distinguish them from purely carbon-based cyclohexane rings [2]. The ring puckering amplitude in the parent 1,3-dioxane system measures approximately 54.7 degrees, indicating a well-defined chair geometry with minimal distortion from the ideal tetrahedral angles [1]. The conformational barrier between chair and twist-boat forms requires an energy input of 35.6 kilojoules per mole, reflecting the stability of the chair conformation and the relative difficulty of conformational interconversion [5].

Substitution at the 2-position of the 1,3-dioxane ring significantly influences conformational preferences and dynamics [1] [6]. 2-Alkyl-1,3-dioxane derivatives demonstrate enhanced conformational stability, with the chair form being stabilized by an additional 7.6 kilojoules per mole relative to the parent system [7]. This stabilization arises from favorable interactions between the alkyl substituent and the ring framework, particularly when the substituent occupies the equatorial position to minimize steric repulsion [8].

The conformational analysis of 2-alkoxy-1,3-dioxane systems reveals intermediate stability characteristics between the parent compound and alkyl-substituted derivatives [6]. These systems exhibit a chair conformation stabilization of 4.2 kilojoules per mole, with the alkoxy group preferentially adopting an equatorial orientation to reduce unfavorable 1,3-diaxial interactions [7]. The twist-boat conformation in 2-alkoxy systems shows an energy penalty of 28.7 kilojoules per mole relative to the chair form, indicating maintained conformational preference while accommodating the electronic effects of the oxygen-containing substituent [1].

SystemChair Conformation Energy (kJ/mol)Twist-Boat Energy (kJ/mol)Ring Puckering Amplitude (°)Conformational Barrier (kJ/mol)
Parent 1,3-Dioxane0.025.154.735.6
2-Alkyl-1,3-dioxane-7.630.256.242.1
2-Alkoxy-1,3-dioxane-4.228.755.838.9
5-Substituted-1,3-dioxane-3.827.455.136.8
2-Ethoxy-1,3-dioxane-4.529.156.039.2

5-Substituted 1,3-dioxane derivatives present unique conformational characteristics due to the specific positioning of substituents relative to the oxygen atoms in the ring [6]. These systems exhibit chair conformation stabilization of 3.8 kilojoules per mole, with conformational dynamics influenced by both steric and electronic factors arising from the substituent-oxygen interactions [1]. The conformational barrier in 5-substituted systems remains relatively close to the parent compound at 36.8 kilojoules per mole, suggesting that substitution at this position has minimal impact on the overall conformational flexibility of the ring system [5].

The specific case of 2-ethoxy-1,3-dioxane demonstrates conformational properties that reflect the combined influence of both alkyl and alkoxy characteristics [9]. The chair conformation is stabilized by 4.5 kilojoules per mole compared to the parent system, with a twist-boat energy penalty of 29.1 kilojoules per mole [1]. The ring puckering amplitude of 56.0 degrees indicates a slightly more pronounced chair geometry compared to the parent compound, reflecting the conformational influence of the ethoxy substituent [10].

The conformational equilibrium in 2-ethoxy-1,3-dioxane involves rapid interconversion between different chair conformations through ring-flipping processes [11]. These processes occur with a conformational barrier of 39.2 kilojoules per mole, slightly elevated from the parent compound due to the presence of the ethoxy substituent [1]. The ethoxy group preferentially occupies the equatorial position to minimize steric interactions, with the axial conformation being less favorable by approximately 4.5 kilojoules per mole [7] [8].

Temperature-dependent conformational studies reveal that 1,3-dioxane systems maintain their chair preference across a wide range of conditions, with conformational flexibility increasing at elevated temperatures [11]. The activation energy for ring inversion processes in 2-ethoxy-1,3-dioxane systems correlates with the size and electronic nature of the substituent, with larger substituents generally increasing the barrier to conformational change [12]. Dynamic nuclear magnetic resonance studies demonstrate that conformational exchange rates in these systems occur on timescales consistent with intermediate exchange behavior at room temperature [13].

Electronic Effects of Ethoxy Substituent Placement

The electronic effects resulting from ethoxy substituent placement in 1,3-dioxane systems encompass both inductive and resonance contributions that significantly influence the overall electronic structure and properties of the heterocyclic framework [14] [15] [16]. The ethoxy group, characterized by its oxygen atom directly bonded to an ethyl carbon chain, exhibits complex electronic behavior due to the electronegativity difference between oxygen and carbon atoms and the availability of lone pair electrons on the oxygen center [17].

The inductive effect of the ethoxy substituent in 2-ethoxy-1,3-dioxane manifests as an electron-withdrawing influence with a quantified inductive parameter of -0.15, indicating moderate electron withdrawal from the ring system [14] [15]. This inductive withdrawal arises from the electronegativity of the oxygen atom in the ethoxy group, which creates a polarized carbon-oxygen bond that draws electron density away from the carbon framework of the dioxane ring [16]. The magnitude of this inductive effect is intermediate between purely alkyl substituents and more strongly electron-withdrawing groups such as carbonyl-containing functionalities [17].

Resonance effects associated with the ethoxy substituent contribute an additional -0.08 to the overall electronic parameter, reflecting the ability of the oxygen lone pairs to participate in conjugative interactions with the ring system [14] [15]. Although the 1,3-dioxane ring itself is not aromatic, the ethoxy oxygen can engage in hyperconjugative interactions with adjacent carbon-hydrogen bonds and carbon-carbon bonds within the ring framework [16]. These resonance contributions are generally weaker than those observed in aromatic systems but remain significant in determining the overall electronic character of the molecule [17].

The combined electronic effect of ethoxy substitution results in a total electronic parameter of -0.23, representing the net electron-withdrawing character of the substituent [14]. This electronic withdrawal influences the electron density distribution throughout the 1,3-dioxane ring, with particular impact on the carbon atoms adjacent to the substitution site [15]. Quantum mechanical calculations indicate that the electron density at the C2 position (the site of ethoxy attachment) decreases by 0.033 electrons compared to the unsubstituted 1,3-dioxane, reflecting the electron-withdrawing influence of the ethoxy group [18].

Property1,3-Dioxane2-Ethoxy-1,3-dioxaneDifference
Inductive Effect (σI)0.000-0.150-0.150
Resonance Effect (σR)0.000-0.080-0.080
Total Electronic Effect (σ)0.000-0.230-0.230
Electron Density at C2 (e)-0.265-0.298-0.033
HOMO Energy (eV)-10.12-9.870.25
LUMO Energy (eV)2.872.920.05

Molecular orbital analysis reveals that ethoxy substitution modifies both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of the 1,3-dioxane system [18]. The highest occupied molecular orbital energy increases by 0.25 electron volts upon ethoxy substitution, from -10.12 electron volts in the parent compound to -9.87 electron volts in 2-ethoxy-1,3-dioxane [19]. This energy elevation indicates enhanced electron availability and increased nucleophilic character of the substituted molecule compared to the parent heterocycle [3].

The lowest unoccupied molecular orbital energy shows a smaller but measurable increase of 0.05 electron volts, rising from 2.87 electron volts to 2.92 electron volts upon ethoxy substitution [18]. This modest elevation in the lowest unoccupied molecular orbital energy suggests a slight decrease in electrophilic character, consistent with the overall electron-donating resonance contribution of the ethoxy group despite its net electron-withdrawing inductive effect [19]. The energy gap between highest occupied and lowest unoccupied molecular orbitals increases slightly, indicating enhanced kinetic stability of the ethoxy-substituted system [3].

Charge distribution analysis using natural bond orbital methodology demonstrates that the ethoxy substituent influences electron density patterns throughout the 1,3-dioxane ring system [18]. The carbon atoms in positions 4, 5, and 6 of the ring show minor increases in electron density, compensating for the electron withdrawal at the substitution site [20]. The oxygen atoms in the ring experience minimal charge redistribution, maintaining their characteristic electron-rich character while accommodating the electronic perturbation introduced by the ethoxy group [4].

Polarizability effects associated with ethoxy substitution contribute to the overall electronic character of 2-ethoxy-1,3-dioxane [18]. The ethyl portion of the ethoxy group provides additional electron density through hyperconjugative interactions, partially offsetting the electron-withdrawing inductive effect of the oxygen atom [21]. These polarizability contributions become particularly important in determining the response of the molecule to external electric fields and its behavior in polar solvents [20].

The electronic effects of ethoxy substitution extend to influence the acetal functionality inherent in the 1,3-dioxane ring system [10]. The electron-withdrawing character of the ethoxy group stabilizes the acetal carbon against nucleophilic attack while simultaneously activating it toward electrophilic processes [22]. This dual electronic influence creates a balanced reactivity profile that distinguishes 2-ethoxy-1,3-dioxane from both more electron-rich and more electron-poor acetal systems [10].

Solvent effects on the electronic properties of 2-ethoxy-1,3-dioxane reflect the polar nature of the ethoxy substituent and its interaction with the surrounding medium [20]. In polar solvents, the dipole moment of the molecule increases due to enhanced charge separation between the electron-withdrawing ethoxy group and the electron-rich portions of the ring system [18]. These solvent-dependent electronic changes influence both the conformational preferences and chemical reactivity of the compound [21].

Comparative Ring Strain Analysis with Analogous Heterocycles

The ring strain characteristics of 2-ethoxy-1,3-dioxane must be evaluated within the context of structurally related heterocyclic systems to understand the unique structural features and energetic properties that distinguish this compound from analogous ring systems [23] [24] [25]. Ring strain energy quantification provides fundamental insights into the thermodynamic stability, conformational preferences, and chemical reactivity patterns of these heterocyclic frameworks [24] [25].

1,3-Dioxane systems exhibit moderate ring strain energy of 15.2 kilojoules per mole, reflecting the presence of two oxygen atoms within the six-membered ring framework [23] [3]. This strain energy originates from the deviation of bond angles and bond lengths from their optimal values, with the carbon-oxygen bonds measuring 1.428 Angstroms and exhibiting a 3.2-degree deviation from ideal tetrahedral geometry [24]. The puckering parameter of 0.65 Angstroms indicates significant but manageable ring distortion that allows the system to maintain overall structural integrity while accommodating the heteroatom substitution [25].

Comparison with 1,3-dioxolane, the five-membered ring analog, reveals substantially higher ring strain energy of 25.8 kilojoules per mole [23] [26]. This elevated strain reflects the geometric constraints imposed by the smaller ring size, which forces bond angles to deviate by 8.7 degrees from optimal values [24]. The carbon-oxygen bond lengths in 1,3-dioxolane (1.431 Angstroms) are slightly longer than those in 1,3-dioxane, representing an attempt by the system to relieve some of the angle strain through bond length adjustment [27]. The puckering parameter of 0.41 Angstroms in 1,3-dioxolane indicates a more constrained ring geometry with limited conformational flexibility compared to the six-membered analog [25].

HeterocycleRing SizeRing Strain Energy (kJ/mol)C-O Bond Length (Å)Bond Angle Deviation (°)Puckering Parameter (Å)
1,3-Dioxane615.21.4283.20.65
1,3-Dioxolane525.81.4318.70.41
1,4-Dioxane612.41.4242.10.68
Tetrahydrofuran526.21.4369.40.38
Cyclohexane60.01.5430.00.54

1,4-Dioxane presents a particularly interesting comparison as an isomeric six-membered ring system with oxygen atoms in the 1 and 4 positions rather than the 1 and 3 positions [3]. The ring strain energy of 1,4-dioxane measures 12.4 kilojoules per mole, representing a 2.8 kilojoule per mole reduction compared to 1,3-dioxane [23]. This strain difference reflects the more symmetrical placement of oxygen atoms in 1,4-dioxane, which creates a more regular geometry with carbon-oxygen bond lengths of 1.424 Angstroms and bond angle deviations of only 2.1 degrees [24]. The puckering parameter of 0.68 Angstroms in 1,4-dioxane indicates slightly greater conformational flexibility compared to the 1,3-isomer [25].

Tetrahydrofuran, representing the five-membered ring analog with a single oxygen atom, exhibits ring strain energy of 26.2 kilojoules per mole, comparable to that of 1,3-dioxolane [23]. The carbon-oxygen bond length in tetrahydrofuran (1.436 Angstroms) is the longest among the oxygen-containing heterocycles examined, reflecting the significant ring strain that necessitates bond length adjustment to accommodate the geometric constraints [24]. Bond angle deviations of 9.4 degrees represent the most severe distortion from ideal geometry among the heterocycles studied, with a puckering parameter of 0.38 Angstroms indicating highly constrained conformational behavior [25].

Cyclohexane provides the reference standard for six-membered ring systems, exhibiting zero ring strain energy by definition [7]. The carbon-carbon bond lengths in cyclohexane (1.543 Angstroms) are significantly longer than the carbon-oxygen bonds in the oxygen-containing heterocycles, reflecting the difference in covalent radii between carbon and oxygen atoms [3]. The puckering parameter of 0.54 Angstroms in cyclohexane represents the baseline conformational flexibility for six-membered rings without heteroatom substitution [7].

The ring strain analysis reveals systematic relationships between ring size, heteroatom content, and energetic stability [23] [24]. Five-membered rings consistently exhibit higher strain energies than their six-membered counterparts, with the strain penalty for ring contraction ranging from 10.6 to 11.0 kilojoules per mole depending on the specific heteroatom pattern [25]. The presence of oxygen atoms generally increases ring strain compared to all-carbon systems, with the magnitude of the effect depending on the number and positioning of the heteroatoms within the ring framework [23].

Strain-energy density analysis, calculated as strain energy per ring atom, provides additional insight into the relative destabilization effects of different structural features [24]. 1,3-Dioxane exhibits a strain-energy density of 2.53 kilojoules per mole per atom, while 1,3-dioxolane shows 5.16 kilojoules per mole per atom, demonstrating the exponential increase in strain associated with ring size reduction [23]. These values highlight the fundamental importance of ring size in determining thermodynamic stability and suggest that six-membered heterocycles represent an optimal balance between ring strain and conformational flexibility [25].

The electronic contribution to ring strain in oxygen-containing heterocycles arises from the electronegativity difference between carbon and oxygen atoms, which creates dipolar interactions within the ring framework [4] [18]. These electronic effects are superimposed on the geometric strain components and contribute to the overall destabilization of the heterocyclic systems compared to cyclohexane [3]. The magnitude of electronic strain contributions varies with the specific positioning and number of oxygen atoms, with 1,3-dioxane experiencing greater electronic strain than 1,4-dioxane due to the proximity of the oxygen atoms and their mutual electronic repulsion [19].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types